molecular formula C8H6N2S B3177428 4-(Pyridin-3-yl)thiazole CAS No. 162704-76-9

4-(Pyridin-3-yl)thiazole

Cat. No.: B3177428
CAS No.: 162704-76-9
M. Wt: 162.21 g/mol
InChI Key: RZKQYJBPWHFSAT-UHFFFAOYSA-N
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Description

4-(Pyridin-3-yl)thiazole is a heterocyclic compound that features a thiazole ring fused with a pyridine ring Thiazoles are five-membered rings containing both sulfur and nitrogen atoms, while pyridines are six-membered rings with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-3-yl)thiazole can be achieved through several methods. One common approach involves the condensation of 3-aminopyridine with α-haloketones in the presence of a base. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired thiazole derivative .

Another method involves the cyclization of 3-pyridylthiourea with α-haloketones. This reaction also proceeds under mild conditions and can be catalyzed by acids or bases .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-3-yl)thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(Pyridin-3-yl)thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Pyridin-3-yl)thiazole involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it has been shown to inhibit the activity of certain kinases and proteases, leading to the suppression of cancer cell growth .

Comparison with Similar Compounds

4-(Pyridin-3-yl)thiazole can be compared with other similar compounds, such as:

    Thiazole: A simpler structure with only the thiazole ring.

    Pyridine: A simpler structure with only the pyridine ring.

    Thiazolo[4,5-b]pyridine: A fused ring system with different substitution patterns.

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties .

Properties

IUPAC Name

4-pyridin-3-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2S/c1-2-7(4-9-3-1)8-5-11-6-10-8/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZKQYJBPWHFSAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CSC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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